![molecular formula C10H10N8O2 B14508215 1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione CAS No. 64431-65-8](/img/structure/B14508215.png)
1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione is a complex organic compound with a unique structure It is characterized by its octahydro configuration, which indicates the presence of eight hydrogen atoms added to the bipurine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione typically involves multiple steps, including cyclization and hydrogenation reactions. One common method involves the cyclization of a suitable precursor followed by hydrogenation under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the bipurine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
科学的研究の応用
1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can bind to and inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction processes.
Protein Interactions: The compound’s structure allows it to form stable complexes with proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar octahydro configuration but differ in their core structure and functional groups.
Octahydro-1,1’-bi-2-naphthol: Another compound with an octahydro configuration, used in different applications.
Octahydro-1,3,5,7-tetraazocine: A compound with a similar hydrogenation pattern but distinct chemical properties.
Uniqueness
1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione is unique due to its bipurine core, which provides distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
特性
CAS番号 |
64431-65-8 |
|---|---|
分子式 |
C10H10N8O2 |
分子量 |
274.24 g/mol |
IUPAC名 |
6-(2-oxo-1,3,6,7-tetrahydropurin-6-yl)-1,3,6,7-tetrahydropurin-2-one |
InChI |
InChI=1S/C10H10N8O2/c19-9-15-3(5-7(17-9)13-1-11-5)4-6-8(14-2-12-6)18-10(20)16-4/h1-4H,(H,11,13)(H,12,14)(H2,15,17,19)(H2,16,18,20) |
InChIキー |
BMQOBWMJOMQWNZ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(NC(=O)N2)C3C4=C(NC(=O)N3)N=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


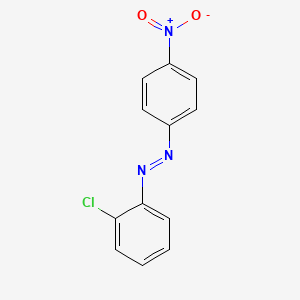
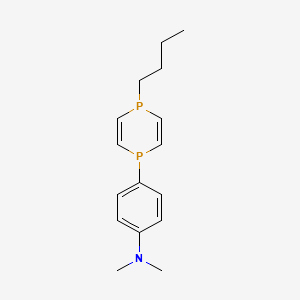

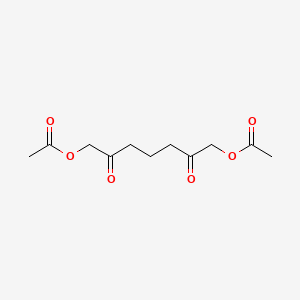
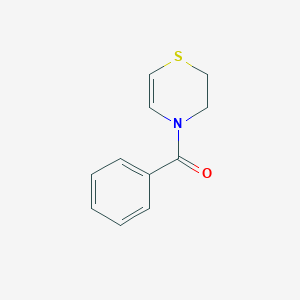
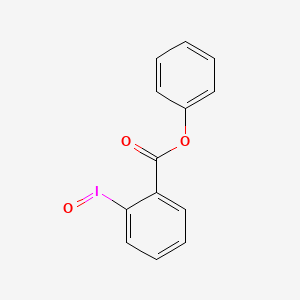
![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)
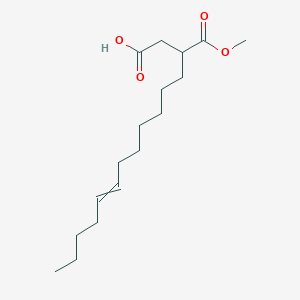

![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
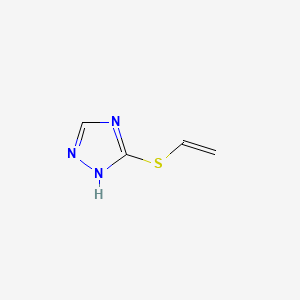

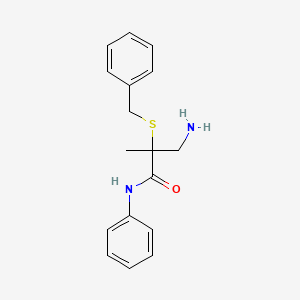
silane](/img/structure/B14508209.png)
